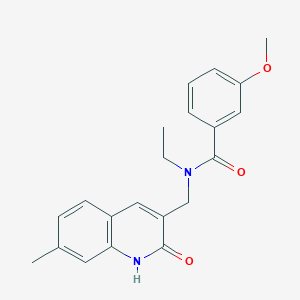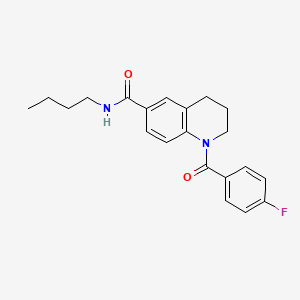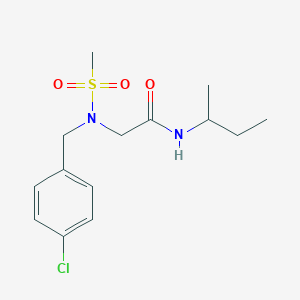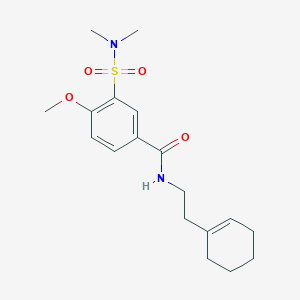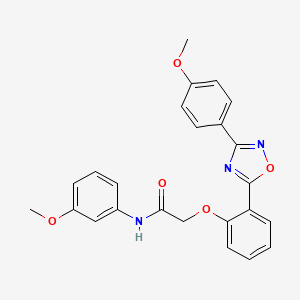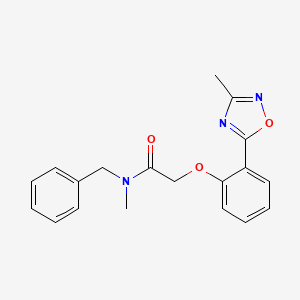
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione, also known as ATD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ATD is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of the NF-kB signaling pathway. NF-kB is a transcription factor that is responsible for the production of pro-inflammatory cytokines and chemokines. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione inhibits the activation of NF-kB, which results in the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. One of the most notable effects of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool for studying the inflammatory response. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess antioxidant and anti-cancer properties, which makes it a useful tool for studying oxidative stress-related diseases and cancer.
One of the limitations of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its potential toxicity. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to be toxic at high concentrations, which makes it important to use caution when handling and using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments.
Orientations Futures
There are several future directions for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione. One direction is the further investigation of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is the further investigation of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases.
Additionally, further investigation of its anti-cancer properties and its potential applications in the treatment of various types of cancer is also a future direction. Finally, the development of new synthetic methods for the production of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione and its derivatives is also a future direction for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
Méthodes De Synthèse
The synthesis of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the reaction of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
Applications De Recherche Scientifique
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its anti-inflammatory properties. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the condensation of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Anthracene-9-carbaldehyde", "Thiazolidine-2,4-dione", "Catalyst" ], "Reaction": [ "Anthracene-9-carbaldehyde is reacted with thiazolidine-2,4-dione in the presence of a suitable catalyst", "The reaction mixture is stirred at room temperature for several hours", "The resulting product is isolated by filtration and purified by recrystallization" ] } | |
Numéro CAS |
2247904-66-9 |
Clé InChI |
MUPCQOPJEWLLSO-MHWRWJLKNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



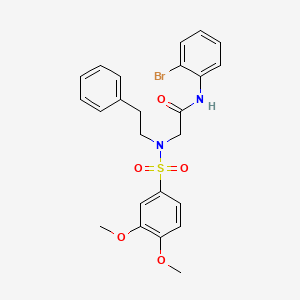
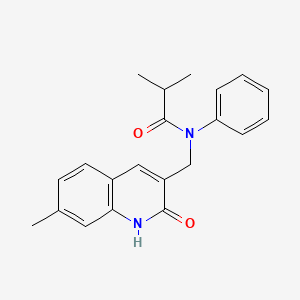
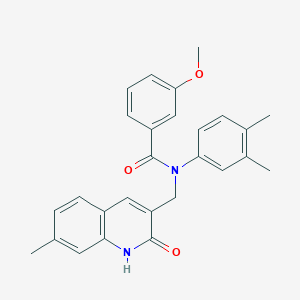
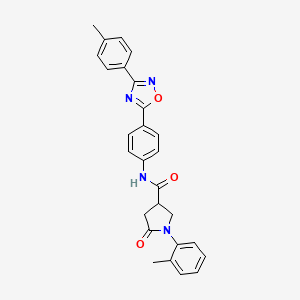
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
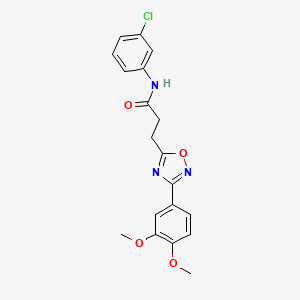
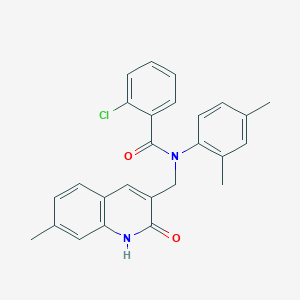
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
